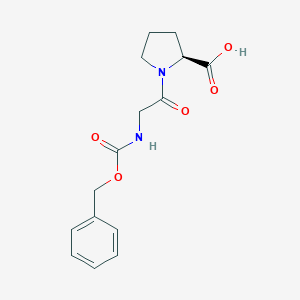

Z-Gly-Pro

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292362 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-54-9 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Pro: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzoxy-glycyl-L-proline (Z-Gly-Pro-OH) is a synthetic dipeptide derivative that plays a pivotal role in the fields of biochemistry and pharmaceutical development. As a fundamental building block in peptide synthesis, its unique structural properties, conferred by the N-terminal carbobenzoxy (Z) protecting group, facilitate the controlled assembly of complex peptide chains. Beyond its utility in synthesis, Z-Gly-Pro and its deprotected counterpart, Gly-Pro, are instrumental in studying the activity of prolyl-specific peptidases and are implicated in various signaling pathways. This technical guide provides a comprehensive overview of Z-Gly-Pro, including its chemical structure, synthesis protocols, and its role as a substrate for prolyl endopeptidases. Furthermore, it delves into the biological activities of its core dipeptide, Gly-Pro, and its involvement in significant signaling cascades relevant to fibrotic diseases and cellular growth.

Introduction

Z-Gly-Pro-OH is a dipeptide composed of glycine and L-proline, with the amino group of glycine protected by a carbobenzoxy (Z) group.[1][2] This protection is crucial in peptide synthesis, preventing unwanted side reactions of the N-terminus of glycine during the formation of a peptide bond with the amino group of proline.[3] The resulting Z-Gly-Pro-OH is a stable, crystalline solid widely used as a precursor in the synthesis of more complex peptides.[1]

The scientific interest in Z-Gly-Pro extends to its utility as a substrate for a class of enzymes known as prolyl endopeptidases (PEPs) or prolyl oligopeptidases.[4][5] These enzymes are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues.[4] The enzymatic cleavage of Z-Gly-Pro and its derivatives is a key reaction in various biochemical assays designed to measure the activity of these enzymes.

Furthermore, the dipeptide Gly-Pro, which is the product of the enzymatic cleavage of Z-Gly-Pro, has been shown to possess significant biological activity. Recent studies have highlighted its role in modulating key signaling pathways, such as the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway, which is implicated in fibrosis.[6][7] This suggests that Z-Gly-Pro can be a useful tool not only for studying enzyme kinetics but also for investigating cellular signaling processes.

Chemical Structure and Properties

Z-Gly-Pro-OH is characterized by the presence of a glycine residue linked to a proline residue via a peptide bond. The N-terminus of the glycine is protected by a carbobenzoxy group, and the C-terminus of the proline is a free carboxylic acid.

Chemical Identifiers:

-

IUPAC Name: (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid[2]

-

Synonyms: Z-L-glycyl-L-proline, N-Carbobenzoxyglycyl-L-proline, Cbz-Gly-Pro-OH[2][8]

-

SMILES: C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O

-

InChI: InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1[2]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 155-158 °C | [1] |

| Optical Rotation | [α]²⁰_D = -66 ± 2° (c=2 in Ethanol) | [3] |

Experimental Protocols

Synthesis of Z-Gly-Pro-OH

The synthesis of Z-Gly-Pro-OH is typically achieved through the coupling of Z-glycine and L-proline. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable organic solvent.

Materials:

-

Z-Glycine

-

L-Proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Proline solution preparation: Dissolve L-proline in an aqueous solution of sodium bicarbonate.

-

Coupling agent activation: In a separate flask, dissolve Z-glycine and HOBt in ethyl acetate. Cool the solution to 0°C.

-

Coupling reaction: Add a solution of DCC in DCM dropwise to the Z-glycine solution. Stir the mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Addition of proline: Add the proline solution to the reaction mixture and stir overnight at room temperature.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the organic layer sequentially with 1M HCl and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Enzymatic Cleavage Assay of a Z-Gly-Pro Derivative

The activity of prolyl endopeptidase can be monitored using a fluorogenic substrate such as Z-Gly-Pro-AMC (7-amino-4-methylcoumarin). The cleavage of the amide bond between proline and AMC by the enzyme releases the highly fluorescent AMC molecule.

Materials:

-

Z-Gly-Pro-AMC

-

Prolyl endopeptidase (PEP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Fluorometer

Procedure:

-

Substrate preparation: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme preparation: Prepare a solution of PEP in the assay buffer.

-

Reaction initiation: In a microplate well, add the Z-Gly-Pro-AMC solution. Initiate the reaction by adding the PEP solution.

-

Fluorescence measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

-

Data analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

Biological Activity and Signaling Pathways

While Z-Gly-Pro-OH is primarily a synthetic intermediate and an enzymatic substrate, its cleavage product, the dipeptide Gly-Pro, exhibits significant biological activities.

Role in Fibrosis Regulation

Recent research has demonstrated that the dipeptide Gly-Pro can potently inhibit fibrosis by modulating the TGF-β1 signaling pathway.[6][7] Transforming growth factor-beta 1 (TGF-β1) is a key cytokine in the pathogenesis of fibrosis. It promotes the synthesis of extracellular matrix proteins, such as collagen. Gly-Pro has been shown to suppress TGF-β1-induced collagen production by inhibiting the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[6][7] Furthermore, Gly-Pro reduces the expression of Activating Transcription Factor 4 (ATF4), a transcription factor that is upregulated by TGF-β1 and is involved in the serine/glycine biosynthesis pathway, which provides the necessary precursors for collagen synthesis.[6][7]

Caption: Gly-Pro mediated inhibition of the TGF-β1 signaling pathway.

Activation of the JAK2/STAT5 Pathway

The isomeric dipeptide, Pro-Gly, has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells and in mice.[9] This effect is mediated through the activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[9] Pro-Gly appears to interact with the peptide transporter PepT1, leading to the phosphorylation and activation of JAK2.[9] Activated JAK2 then phosphorylates STAT5, which dimerizes, translocates to the nucleus, and stimulates the transcription of the IGF-1 gene.[9]

Caption: Pro-Gly induced activation of the JAK2/STAT5 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data related to Z-Gly-Pro and its biologically active derivatives.

| Compound | Parameter | Value | Enzyme/System | Reference |

| Z-Gly-Pro-OH | Melting Point | 155-158 °C | - | [1] |

| Z-Gly-Pro-OH | Optical Rotation [α]²⁰_D | -66 ± 2° | - | [3] |

| Gly-Pro-Glu | IC₅₀ | 14.7 µM | NMDA Receptor | [10] |

Conclusion

Z-Gly-Pro-OH is a cornerstone molecule in peptide chemistry, enabling the synthesis of complex peptides with high fidelity. Its utility extends into biochemical research as a substrate for prolyl endopeptidases, facilitating the study of these important enzymes. Moreover, the biological activities of its cleavage product, Gly-Pro, and the related dipeptide, Pro-Gly, in modulating critical signaling pathways, underscore the broader significance of this simple dipeptide scaffold. The ongoing research into the roles of glyprolines in cellular processes opens up new avenues for the development of novel therapeutic agents for a range of diseases, from fibrosis to metabolic disorders. This technical guide provides a solid foundation for researchers and drug development professionals working with Z-Gly-Pro and related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

Z-Gly-Pro as a Protease Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Z-Gly-Pro, and its derivatives, serve as invaluable tools in the study of a specific class of proteases that exhibit post-proline cleaving activity. This technical guide provides a comprehensive overview of the mechanism of action of Z-Gly-Pro as a protease substrate, with a focus on its interaction with key enzymes such as Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase IV (DPP-IV), and Fibroblast Activation Protein (FAP). This document details the underlying biochemical principles, presents quantitative kinetic data, outlines experimental protocols for protease activity assays, and visualizes the associated enzymatic mechanisms and workflows.

Core Principles of Z-Gly-Pro as a Protease Substrate

Z-Gly-Pro is a synthetic dipeptide derivative that acts as a substrate for proteases that recognize and cleave peptide bonds at the C-terminal side of a proline residue. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its specificity and prevents unwanted degradation by other proteases.

The utility of Z-Gly-Pro in research and drug discovery lies in its modification with chromogenic or fluorogenic reporter groups. The most common derivatives are Z-Gly-Pro-pNA (para-nitroanilide) and Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

Mechanism of Action:

In its intact form, the Z-Gly-Pro-reporter molecule is colorless or non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the reporter group by a specific protease, the reporter molecule is released.[1] This release leads to a measurable change in the optical properties of the solution:

-

Z-Gly-Pro-pNA: The release of p-nitroaniline (pNA) results in a yellow color, which can be quantified by measuring the absorbance at a wavelength of 405-410 nm.[1][2]

-

Z-Gly-Pro-AMC: The release of 7-amino-4-methylcoumarin (AMC) generates a fluorescent signal, typically measured at an excitation wavelength of 380 nm and an emission wavelength of 465 nm.[3]

The rate of the reporter molecule's release is directly proportional to the enzymatic activity of the protease under investigation.[1] This principle forms the basis of sensitive and continuous assays for quantifying protease activity.

Target Enzymes

Z-Gly-Pro and its derivatives are primarily used to study the activity of several proline-specific serine proteases:

-

Prolyl Endopeptidase (PEP) , also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids).[1] Its involvement in the metabolism of neuropeptides and peptide hormones has implicated it in neurological disorders, making it a target for the development of cognitive enhancers.[1][4]

-

Dipeptidyl Peptidase IV (DPP-IV) is a transmembrane glycoprotein that cleaves X-Proline dipeptides from the N-terminus of polypeptides.[2] It plays a crucial role in glucose metabolism by inactivating incretins, making it a key target for type 2 diabetes therapies.[5][6]

-

Fibroblast Activation Protein (FAP) is a serine protease that is selectively expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling.[7][8] Its dual dipeptidyl peptidase and endopeptidase activities make it a target for cancer diagnosis and therapy.[9][10] FAP demonstrates a strict specificity for cleaving after a Gly-Pro motif.[9][11]

Quantitative Data: Kinetic Parameters

The interaction between Z-Gly-Pro derivatives and their target proteases can be quantified by determining key kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-pNA | 31-500 | - | - | [12] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | - | - | - | [5] |

| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | 54 | - | - | [13] |

Note: Comprehensive kinetic data for all enzyme-substrate combinations is not consistently available in the literature. The provided data represents reported values and may vary depending on experimental conditions.

Experimental Protocols

The following are generalized protocols for chromogenic and fluorogenic assays using Z-Gly-Pro derivatives. Researchers should optimize these protocols for their specific experimental conditions.

Chromogenic Assay for Protease Activity using Z-Gly-Pro-pNA

This protocol is suitable for measuring the activity of PEP and DPP-IV.

Materials:

-

Purified enzyme (PEP or DPP-IV)

-

Z-Gly-Pro-pNA substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve Z-Gly-Pro-pNA in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentrations.

-

Prepare a solution of the purified enzyme in Assay Buffer.

-

-

Assay Setup:

-

Add a defined volume of Assay Buffer to each well of the 96-well microplate.

-

For inhibitor studies, add the inhibitor solution to the test wells and an equivalent volume of solvent to the control wells.

-

Add the enzyme solution to all wells except the blank wells (add Assay Buffer instead).

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

-

Initiate Reaction:

-

Add the Z-Gly-Pro-pNA working solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Fluorogenic Assay for Protease Activity using Z-Gly-Pro-AMC

This protocol is particularly useful for measuring the activity of FAP.

Materials:

-

Purified FAP enzyme

-

Z-Gly-Pro-AMC substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.8, containing NaCl and a non-ionic detergent like Brij-35)[14]

-

96-well black microplate (to minimize background fluorescence)

-

Fluorometric microplate reader (Ex: ~380 nm, Em: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve Z-Gly-Pro-AMC in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer.

-

Prepare a solution of the purified FAP enzyme in Assay Buffer.

-

-

Assay Setup:

-

Follow the same setup procedure as the chromogenic assay, using a black microplate.

-

-

Initiate Reaction:

-

Add the Z-Gly-Pro-AMC working solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.

-

Perform kinetic analysis as described for the chromogenic assay.

-

Visualizations

Signaling Pathway and Mechanism

Caption: Enzymatic cleavage of Z-Gly-Pro-Reporter by a proline-specific protease.

Experimental Workflow

Caption: A typical workflow for a protease activity assay using Z-Gly-Pro substrates.

Logical Relationship of Enzyme Specificity

Caption: Specificity of key proteases that cleave Z-Gly-Pro or similar substrates.

Applications in Research and Drug Development

The use of Z-Gly-Pro substrates is integral to several areas of research and pharmaceutical development:

-

Enzyme Characterization: Determining the kinetic parameters of novel proteases or variants.

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify potential inhibitors of target proteases.[1]

-

Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of newly synthesized inhibitor analogs.[2]

-

Drug Discovery: Z-Gly-Pro based assays are fundamental in the development of inhibitors for PEP, DPP-IV, and FAP, which are therapeutic targets for a range of diseases including Alzheimer's disease, type 2 diabetes, and cancer.[4][7][15]

Conclusion

Z-Gly-Pro and its chromogenic and fluorogenic derivatives are versatile and indispensable tools for the study of proline-specific proteases. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these substrates in their work. The continued application of these assays will undoubtedly contribute to a deeper understanding of the roles of these enzymes in health and disease, and facilitate the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plant phenolics as prolyl endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

The Synthesis and Purification of Z-Gly-Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Z-Gly-Pro (N-Benzyloxycarbonyl-Glycyl-Proline). The methodologies detailed herein are foundational for researchers engaged in peptide chemistry, drug discovery, and development, where the controlled synthesis of peptide fragments is paramount. This document outlines common synthetic routes, purification strategies, and analytical characterization, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthesis of Z-Gly-Pro

The synthesis of Z-Gly-Pro is typically achieved through the coupling of N-benzyloxycarbonyl-glycine (Z-Gly) and L-proline. The proline carboxyl group is often protected, for instance as a methyl or ethyl ester, to prevent self-coupling of the amino acid, followed by a final deprotection step. The formation of the peptide bond is facilitated by a coupling reagent. This section explores three common methods: the carbodiimide method (using DCC or EDC), and the mixed anhydride method.

Carbodiimide-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used reagents for peptide bond formation. The reaction proceeds through the activation of the carboxylic acid of Z-Gly, which is then susceptible to nucleophilic attack by the amino group of proline. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency by forming an active ester intermediate.

Mixed Anhydride Method

The mixed anhydride method is another effective strategy for peptide bond formation. In this approach, Z-Gly is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride. This activated intermediate then readily reacts with the proline ester.

Table 1: Comparison of Coupling Reagents for Z-Gly-Pro Synthesis

| Coupling Reagent | Additive | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range (%) | Purity (after work-up) |

| DCC | HOBt | Dichloromethane (DCM), Tetrahydrofuran (THF) | 12-24 hours | 85-95% | Good |

| EDC | HOBt | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 12-24 hours | 80-90% | Good to Excellent |

| Isobutyl Chloroformate | NMM | Tetrahydrofuran (THF) | 1-2 hours | 80-90% | Good |

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and precise reaction conditions. The data presented is a general representation based on literature for similar dipeptide syntheses.

Experimental Protocols

Synthesis of Z-Gly-Pro-OMe via DCC/HOBt Coupling

Materials:

-

Z-Glycine (Z-Gly-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Saturated aqueous NaCl (brine)

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and add TEA or DIEA (1.0 eq) dropwise to neutralize the salt. Stir for 20 minutes.

-

In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

To the Z-Gly-OH solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the neutralized proline methyl ester solution from step 2 to the activated Z-Gly-OH mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Pro-OMe.

Saponification of Z-Gly-Pro-OMe to Z-Gly-Pro

Materials:

-

Crude Z-Gly-Pro-OMe

-

Methanol or Tetrahydrofuran/Water mixture

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the crude Z-Gly-Pro-OMe in methanol or a THF/water mixture.

-

Add 1 M NaOH (1.1 eq) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude Z-Gly-Pro.

Purification of Z-Gly-Pro

The crude Z-Gly-Pro peptide typically requires purification to remove unreacted starting materials, byproducts, and any side-products. Common purification techniques include recrystallization, silica gel column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful purification.

Table 2: Suggested Solvent Systems for Recrystallization of Z-Gly-Pro

| Solvent System | Rationale |

| Ethyl acetate/Hexane | Z-Gly-Pro is soluble in hot ethyl acetate and insoluble in hexane. Adding hexane to a hot, concentrated ethyl acetate solution induces crystallization upon cooling. |

| Methanol/Water | The peptide is soluble in methanol, and its solubility decreases with the addition of water. |

| Acetone/Water | Similar to the methanol/water system, acetone is a good solvent, and water acts as an anti-solvent. |

Silica Gel Column Chromatography

For more challenging separations, silica gel column chromatography is a powerful technique.

Table 3: Typical Conditions for Silica Gel Column Chromatography of Z-Gly-Pro

| Parameter | Condition |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) or Ethyl acetate/Hexane with a small percentage of acetic acid (e.g., 1%) to improve peak shape. |

| Monitoring | Thin Layer Chromatography (TLC) with a similar mobile phase system. Visualization can be achieved using UV light (254 nm) and/or staining with ninhydrin (for free amines if deprotection occurs) or potassium permanganate. |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers the highest resolution for peptide purification. It is particularly useful for obtaining highly pure material for biological assays or as an analytical tool to assess purity.

Table 4: General Protocol for Preparative RP-HPLC of Z-Gly-Pro

| Parameter | Condition |

| Column | C18 silica column (preparative scale) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined analytically first. |

| Detection | UV at 214 nm and 254 nm |

Characterization of Z-Gly-Pro

The identity and purity of the synthesized Z-Gly-Pro should be confirmed by analytical techniques.

Table 5: Expected Analytical Data for Z-Gly-Pro

| Technique | Expected Results |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | Signals corresponding to the benzylic protons of the Z-group (~5.1 ppm, singlet), aromatic protons (~7.3 ppm, multiplet), glycine α-protons (~3.8-4.0 ppm, doublet), and proline ring protons (various shifts between ~1.8 and 4.4 ppm). The exact chemical shifts will be solvent-dependent. |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Resonances for the carbonyl carbons of the peptide bond and the Z-group (~170-175 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons of the glycine and proline residues. |

| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]⁺: C₁₅H₁₈N₂O₅ + H⁺ = 307.13. Also, adducts with sodium ([M+Na]⁺: 329.11) or potassium ([M+K]⁺: 345.10) may be observed. |

| Melting Point | A sharp melting point indicates high purity. The literature value for the related Gly-Pro is around 155-158 °C; the Z-protected dipeptide will have a different melting point.[1] |

| Purity by Analytical HPLC | A single major peak with a purity of >95% is typically desired for most research applications. |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of Z-Gly-Pro.

References

The Versatility of Z-Gly-Pro Derivatives in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Z-Gly-Pro-based substrates, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) and Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), in enzymatic assays. These synthetic peptides are instrumental in the characterization and inhibition studies of a specific class of serine proteases, primarily Prolyl Endopeptidase (PREP), Dipeptidyl Peptidase IV (DPP4), and Fibroblast Activation Protein (FAP). This document delves into the core principles of these assays, presents quantitative data in a structured format, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Principles of Z-Gly-Pro-Based Assays

Z-Gly-Pro derivatives serve as substrates for proteases that recognize and cleave the peptide bond C-terminal to a proline residue. The utility of these substrates lies in the reporter molecules attached to the proline, which are released upon enzymatic cleavage, leading to a detectable signal.

Z-Gly-Pro-AMC (Fluorogenic Assay): This substrate is composed of a Z-Gly-Pro dipeptide linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Enzymatic cleavage liberates free AMC, which is highly fluorescent and can be quantified by measuring the increase in fluorescence intensity over time.[1][2] This assay is known for its high sensitivity.

Z-Gly-Pro-pNA (Colorimetric Assay): This substrate consists of a Z-Gly-Pro dipeptide linked to a chromogenic p-nitroanilide (pNA) group. The intact substrate is colorless. Upon enzymatic cleavage of the Pro-pNA bond, p-nitroanilide is released, which has a distinct yellow color and can be quantified by measuring the absorbance of light at 405-410 nm.[3][4] This method is robust and straightforward, making it suitable for high-throughput screening.

Target Enzymes and Their Significance

Z-Gly-Pro derivatives are key tools for studying several enzymes with significant physiological and pathological roles.

-

Prolyl Endopeptidase (PREP) , also known as prolyl oligopeptidase (POP), is a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones.[1][5] Its dysregulation has been implicated in neurological disorders, making it a target for therapeutic intervention.[6]

-

Dipeptidyl Peptidase IV (DPP4) , also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[7][8] DPP4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.[7]

-

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling.[1] Its restricted expression pattern makes it an attractive target for cancer therapy and diagnostics.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data for the enzymatic assays using Z-Gly-Pro derivatives. Note that these values can vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters of Target Enzymes with Z-Gly-Pro-AMC

| Enzyme | Source | K_m_ (µM) | V_max_ (relative units) | Optimal pH |

| Prolyl Endopeptidase (ZIP) | Bovine Serum | 54 | Not Reported | 7.4 - 8.0 |

| Dipeptidyl Peptidase IV | Human Recombinant | 17.4 | Not Reported | 8.0 |

| Fibroblast Activation Protein | Human Recombinant | Not Reported | >1800 pmol/min/µg | 7.5 |

Table 2: Kinetic Parameters of Target Enzymes with Z-Gly-Pro-pNA

| Enzyme | Source | K_m_ (µM) | V_max_ (relative units) | Optimal pH |

| Prolyl Endopeptidase | Aspergillus niger | Not Reported | Not Reported | 4.0[10] |

| Dipeptidyl Peptidase IV | Not Specified | Not Reported | Not Reported | 7.2[11] |

Table 3: IC_50_ Values of Inhibitors for Target Enzymes

| Enzyme | Substrate | Inhibitor | IC_50_ (nM) |

| Prolyl Endopeptidase | Z-Gly-Pro-AMC | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | 0.079 - 11.8[12] |

| Dipeptidyl Peptidase IV | Gly-Pro-AMC | Cyanidin 3-O-glucoside | 81,050[7] |

| Dipeptidyl Peptidase IV | Gly-Pro-AMC | Isavuconazonium | 6,600[13] |

| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-SB02055 | 0.41[14] |

| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-SB04028 | 13.9[14] |

| Fibroblast Activation Protein | Suc-Gly-Pro-AMC | natGa-PNT6555 | 78.1[14] |

| Fibroblast Activation Protein | Z-Gly-Pro-AMC | N-(Pyridine-4-carbonyl)-d-Ala-boroPro | 36[15] |

Experimental Protocols

General Reagent Preparation

-

Assay Buffer: The optimal buffer will vary depending on the enzyme.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Pro-AMC or Z-Gly-Pro-pNA in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Reconstitute the purified enzyme in the appropriate assay buffer to a desired stock concentration. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.

-

Inhibitor Stock Solution: Dissolve inhibitors in DMSO to a high concentration (e.g., 10-100 mM) and make serial dilutions in DMSO.

Z-Gly-Pro-AMC Fluorogenic Assay Protocol (96-well plate format)

-

Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in the assay buffer. The final substrate concentration is typically in the range of 50-266 µM.[1][2]

-

Plate Setup: Add 10 µL of test compounds or control inhibitor to the wells of a black, flat-bottom 96-well plate. For enzyme activity measurement without inhibitors, add 10 µL of DMSO.

-

Enzyme Addition: Add 80 µL of the diluted enzyme solution to each well, except for the blank wells (add 80 µL of assay buffer to the blank wells).

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for compound-enzyme interaction.[1]

-

Initiate Reaction: Start the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, calculate the percentage of inhibition relative to the control (DMSO) and determine the IC_50_ value by fitting the data to a dose-response curve.

-

Z-Gly-Pro-pNA Colorimetric Assay Protocol (96-well plate format)

-

Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in the assay buffer.

-

Plate Setup: Add 10 µL of test compounds or control inhibitor to the wells of a clear, flat-bottom 96-well plate. For enzyme activity measurement without inhibitors, add 10 µL of DMSO.

-

Enzyme Addition: Add 80 µL of the diluted enzyme solution to each well, except for the blank wells (add 80 µL of assay buffer to the blank wells).

-

Pre-incubation: Pre-incubate the plate for 5-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding 10 µL of the Z-Gly-Pro-pNA substrate solution to all wells.

-

Absorbance Measurement:

-

Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to the optimal temperature and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.[3]

-

Endpoint Assay: After a fixed incubation time (e.g., 15-30 minutes), stop the reaction by adding a termination solution (e.g., 1 M Acetate buffer, pH 4.0).[3] Then, measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic assay, calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

For the endpoint assay, subtract the blank absorbance from all readings.

-

For inhibitor screening, calculate the percentage of inhibition and determine the IC_50_ value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 5. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Z-Gly-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-glycyl-L-proline, commonly abbreviated as Z-Gly-Pro, is a dipeptide derivative that plays a significant role in biochemical research and pharmaceutical development. Its structure, comprising a benzyloxycarbonyl (Z) protecting group attached to a glycine residue, which is in turn linked to a proline residue, confers unique properties that make it a valuable tool in various scientific applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of Z-Gly-Pro, detailed experimental protocols, and an exploration of its involvement in cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Z-Gly-Pro (in its hydroxyl form, Z-Gly-Pro-OH) are summarized below. These properties are crucial for its handling, application in experimental settings, and for the development of derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂O₅ | [1][2][3][4] |

| Molecular Weight | 306.31 g/mol | [1][2][3] |

| CAS Number | 1160-54-9 | [1][3][4] |

| Appearance | White or light yellow powder | [3] |

| Melting Point | Not explicitly available | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and ethanol. | [5] |

| Optical Rotation | [α]²⁰D = -66 ± 2° (c=2% in Absolute Ethanol) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Z-Gly-Pro. Below is a summary of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Z-Gly-Pro-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the methylene protons of the glycine and benzyl groups, and the protons of the proline ring are expected. |

| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons of the protecting group, and the aliphatic carbons of the glycine and proline residues are anticipated. |

Note: Specific spectral data can be found in databases such as PubChem and SpectraBase. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

| Technique | Expected Ion Peaks (m/z) |

| Electrospray Ionization (ESI-MS) | The protonated molecule [M+H]⁺ at approximately 307.13 and/or the deprotonated molecule [M-H]⁻ at approximately 305.12 are expected. |

| Fragmentation Pattern | Fragmentation would likely involve the loss of the benzyloxycarbonyl group and cleavage of the peptide bond. |

Experimental Protocols

General Protocol for the Synthesis of Z-Gly-Pro

While a specific, detailed protocol for the synthesis of Z-Gly-Pro was not found in the immediate search results, a general method for dipeptide synthesis using a carbodiimide coupling agent is described below. This is a standard and widely applicable method in peptide chemistry.

Materials:

-

N-Cbz-glycine (Z-Gly-OH)

-

L-proline methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Deprotection of Proline: If starting with a protected proline, deprotect the carboxyl group. For proline methyl ester hydrochloride, the free base can be generated by treatment with a base like TEA or DIPEA.

-

Coupling Reaction:

-

Dissolve Z-Gly-OH and HOBt in an appropriate solvent (e.g., DCM or DMF).

-

Add the proline methyl ester to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the coupling agent (DCC or DIC) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the protected dipeptide, Z-Gly-Pro-OMe.

-

-

Saponification (to obtain Z-Gly-Pro-OH):

-

Dissolve the purified Z-Gly-Pro-OMe in a mixture of methanol and water.

-

Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Z-Gly-Pro-OH.

-

Enzyme Activity Assay using Z-Gly-Pro Derivatives

Z-Gly-Pro derivatives, such as Z-Gly-Pro-pNA (p-nitroanilide) and Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), are commonly used as chromogenic and fluorogenic substrates, respectively, to measure the activity of enzymes like prolyl endopeptidase (PREP).[5][6][7]

Materials:

-

Z-Gly-Pro-pNA or Z-Gly-Pro-AMC

-

Enzyme solution (e.g., purified prolyl endopeptidase or cell lysate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-

Substrate Preparation: Prepare a stock solution of the Z-Gly-Pro derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme Reaction:

-

Pipette the enzyme solution into the wells of a microplate.

-

Add the substrate solution to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

-

Detection:

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance/fluorescence versus time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute.

Signaling Pathway Involvement

Z-Gly-Pro is a well-established substrate for prolyl endopeptidase (PREP), a serine protease that plays a crucial role in regulating the levels of various peptide hormones and neuropeptides.[9][10][11] By cleaving peptide bonds on the C-terminal side of proline residues, PREP is involved in the maturation and degradation of signaling molecules.[9][11]

Prolyl Endopeptidase (PREP) Signaling Cascade

The following diagram illustrates the central role of PREP in processing signaling peptides, which in turn can influence a variety of downstream cellular responses.

Caption: Prolyl Endopeptidase (PREP) modulates signaling by processing peptide hormones and neuropeptides.

Experimental Workflow for Investigating PREP Activity

The workflow for studying the effect of compounds on PREP activity using a Z-Gly-Pro-based substrate is depicted below.

Caption: Workflow for assessing the impact of test compounds on prolyl endopeptidase (PREP) activity.

Conclusion

Z-Gly-Pro is a dipeptide derivative with well-defined physical and chemical properties that make it an indispensable tool in the study of proteases, particularly prolyl endopeptidase. Its utility as a synthetic building block and as a substrate in enzyme assays underscores its importance in drug discovery and biochemical research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound. Further investigation into its potential roles in other cellular processes will undoubtedly continue to expand its applications in the life sciences.

References

- 1. Carbobenzoxyglycyl-L-proline | C15H18N2O5 | CID 70877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Benzyloxycarbonyl)glycyl-L-proline | C15H18N2O5 | CID 439540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

The Role of Z-Gly-Pro in the Characterization of Prolyl Endopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the dipeptide Z-Gly-Pro and its derivatives in the study of prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs). Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues and are implicated in a range of physiological processes, including the maturation and degradation of neuropeptides and peptide hormones.[1][2][3] This makes them significant targets for drug discovery in neurology, oncology, and immunology.

The synthetic substrates, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), are indispensable tools for the characterization of PEP activity.[4][5][6] Their ability to produce a quantifiable colorimetric or fluorometric signal upon cleavage provides a robust method for enzyme activity assays, inhibitor screening, and kinetic analysis.[5][7] This guide will detail the experimental protocols for utilizing these substrates, present key quantitative data for comparative analysis, and illustrate the associated biochemical pathways and experimental workflows.

Core Principles of Z-Gly-Pro-Based Assays

The fundamental principle behind the use of Z-Gly-Pro derivatives lies in the specific recognition and cleavage of the Pro-reporter molecule bond by prolyl endopeptidases.

-

Z-Gly-Pro-pNA (Chromogenic Substrate): This substrate is composed of the dipeptide Gly-Pro, with a p-nitroanilide (pNA) group attached to the proline residue.[4] The N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. In its intact form, Z-Gly-Pro-pNA is colorless.[4] Upon enzymatic cleavage by a prolyl endopeptidase, p-nitroaniline is released, which is a yellow chromophore that can be quantified by measuring the absorbance at approximately 405-410 nm.[8] The rate of pNA formation is directly proportional to the enzyme's activity.[8]

-

Z-Gly-Pro-AMC (Fluorogenic Substrate): This substrate is analogous to Z-Gly-Pro-pNA, but instead of a pNA group, it possesses a 7-amido-4-methylcoumarin (AMC) moiety.[5] The intact substrate is non-fluorescent. Enzymatic cleavage releases the highly fluorescent AMC molecule, which can be detected with an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[5] This fluorometric assay offers significantly higher sensitivity compared to the colorimetric assay.[9]

It is important to note that while Z-Gly-Pro derivatives are excellent substrates for PEP, they can also be cleaved by other proteases such as Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP).[8] Therefore, the use of specific inhibitors is crucial for differentiating the activity of these enzymes in complex biological samples.[8]

Quantitative Data for Prolyl Endopeptidase Activity and Inhibition

The following tables summarize key kinetic parameters for the interaction of prolyl endopeptidases with Z-Gly-Pro substrates and their inhibitors. This data is essential for designing experiments and interpreting results.

| Enzyme Source | Substrate | Km | Reference(s) |

| Aeromonas punctata PEP | Z-Gly-Pro-pNA | 0.81 mM | [3] |

| Rat Brain PEP | Substance P | 1.0 mM | [10] |

| Porcine POP | Z-Gly-Pro-AMC | 20 µM | [11] |

| Bovine Serum ZIP | Z-Gly-Pro-MCA | 54 µM | [12] |

| Flavobacterium meningosepticum PEP | Z-Gly-Pro-Leu-Gly | 6.0 x 10-5 M | [12] |

| Proline Specific Endopeptidase | Z-Gly-Pro-2NNap | 1.4 x 10-4 M | [13] |

Table 1: Michaelis-Menten Constants (Km) of Prolyl Endopeptidases for Various Substrates. This table provides Km values, which represent the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

| Inhibitor | Enzyme | Substrate | Ki | Reference(s) |

| Z-Pro-prolinal | Mouse Brain PEP | 0.35 ± 0.05 nM | [1] | |

| Z-Pro-prolinal | Prolyl Endopeptidase | 5 nM | [14] | |

| Z-Gly-Pro-CH2Cl | Prolyl Endopeptidase | nM to µM range | [14] | |

| Z-Val-prolinal | Prolyl Endopeptidase | nM to µM range | [14] | |

| Boc-Pro-prolinal | Prolyl Endopeptidase | 15 nM | [15] | |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CHO group) | Porcine POP | Z-Gly-Pro-AMC | 0.1 nM | [11] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with CN group) | Porcine POP | Z-Gly-Pro-AMC | sub-nanomolar | [11] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with COCH2OH group) | Porcine POP | Z-Gly-Pro-AMC | sub-nanomolar | [11] |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (with H group) | Porcine POP | Z-Gly-Pro-AMC | 11.8 nM | [11] |

Table 2: Inhibition Constants (Ki) for Prolyl Endopeptidase Inhibitors. This table presents Ki values, which quantify the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for performing chromogenic and fluorogenic assays to measure prolyl endopeptidase activity.

Protocol 1: Chromogenic Assay for Prolyl Endopeptidase Activity using Z-Gly-Pro-pNA

Objective: To quantify the enzymatic activity of a prolyl endopeptidase in a purified or crude sample by measuring the rate of p-nitroaniline (pNA) release from the substrate Z-Gly-Pro-pNA.

Materials:

-

Z-Gly-Pro-pNA substrate[6]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[7]

-

Enzyme solution (purified enzyme or cell lysate)

-

Stopping Reagent (e.g., 1 M Acetate buffer, pH 4.0)[4]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

p-Nitroaniline (for standard curve)

-

DMSO

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve 4.26 mg of Z-Gly-Pro-pNA in 1 mL of DMSO. Store at -20°C.[7]

-

pNA Standard Stock Solution (10 mM): Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO. Store at -20°C, protected from light.[7]

-

Enzyme Working Solution: Dilute the enzyme sample to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

p-Nitroaniline Standard Curve:

-

Prepare a series of dilutions of the pNA Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-200 µM).[7]

-

Add 200 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus pNA concentration and determine the equation of the line (y = mx + c).

-

-

Enzyme Reaction:

-

Set up the reactions in a 96-well plate. Include a blank control containing all components except the enzyme.

-

To each well, add the following in order:

-

80 µL of Assay Buffer

-

10 µL of Enzyme Working Solution (or Assay Buffer for the blank)

-

-

Pre-incubate the plate at 37°C for 5 minutes.[7]

-

Initiate the reaction by adding 10 µL of a working solution of Z-Gly-Pro-pNA (e.g., 5 mM diluted in Assay Buffer) to each well. The final reaction volume will be 100 µL.[8]

-

-

Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-60 minutes.[8]

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding an equal volume of Stopping Reagent (e.g., 100 µL). Measure the absorbance at 405 nm.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample readings.

-

For the kinetic assay, determine the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot (ΔA/min).[8]

-

Calculate the concentration of pNA released using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (approximately 8,800-10,500 M-1cm-1 at 405 nm).[4][8] Alternatively, use the standard curve to determine the concentration of pNA.

-

Calculate the specific activity of the enzyme, typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Protocol 2: Fluorogenic Assay for Prolyl Endopeptidase Activity using Z-Gly-Pro-AMC

Objective: To quantify the enzymatic activity of a prolyl endopeptidase with high sensitivity by measuring the rate of 7-amido-4-methylcoumarin (AMC) release from the substrate Z-Gly-Pro-AMC.

Materials:

-

Z-Gly-Pro-AMC substrate[5]

-

Assay Buffer (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT)[11]

-

Enzyme solution (purified enzyme or cell/plasma sample)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

7-Amino-4-methylcoumarin (for standard curve)

-

DMSO

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve Z-Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.

-

AMC Standard Stock Solution: Prepare a stock solution of AMC in DMSO. Store at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the enzyme sample to the desired concentration in cold Assay Buffer.

-

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve.

-

Add a fixed volume of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot fluorescence intensity versus AMC concentration and determine the equation of the line.

-

-

Enzyme Reaction:

-

Set up the reactions in a 96-well black plate. Include a blank control without enzyme.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 250 nM PREP inhibitor) for 15 minutes at 37°C.[16]

-

Add the enzyme solution to the wells.

-

Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to each well. A typical final substrate concentration is in the range of 10-266 µM.[11][16]

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the blank from the sample readings.

-

Determine the rate of reaction from the linear portion of the fluorescence versus time plot (Δfluorescence/min).

-

Use the AMC standard curve to convert the rate of change in fluorescence to the rate of AMC production (e.g., in µmol/min).

-

Calculate the specific activity of the enzyme.

-

Visualizing the Role of Z-Gly-Pro in Prolyl Endopeptidase Research

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of prolyl endopeptidases using Z-Gly-Pro.

Conclusion

The dipeptide Z-Gly-Pro and its chromogenic and fluorogenic derivatives are cornerstone tools for the investigation of prolyl endopeptidases. Their use in well-defined assay systems allows for the precise quantification of enzyme activity, the determination of kinetic parameters, and the screening of potential inhibitors. The detailed protocols and compiled quantitative data in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these powerful substrates in their research endeavors. A thorough understanding of the principles and methodologies outlined herein is critical for advancing our knowledge of prolyl endopeptidases and their roles in health and disease, ultimately paving the way for the development of novel therapeutics.

References

- 1. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tribioscience.com [tribioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]

- 14. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Z-Gly-Pro: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic dipeptide Z-Gly-Pro, and its derivatives, have become indispensable tools in the study of a specific class of enzymes known as prolyl peptidases. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of Z-Gly-Pro in research. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Initially developed as a substrate for what was then a newly discovered enzymatic activity, Z-Gly-Pro has played a pivotal role in the characterization of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). Its utility has since expanded to the study of other important enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), both of which are significant targets in modern drug discovery. This guide will delve into the historical context of its development, its biochemical properties, and its practical application in the laboratory.

Discovery and History

The story of Z-Gly-Pro is intrinsically linked to the discovery and characterization of prolyl endopeptidase. In the early 1970s, the research group led by Roderich Walter was investigating the enzymatic inactivation of the neurohypophyseal hormone oxytocin. They identified an enzyme in the human uterus that specifically cleaved the Prolyl-Leucyl peptide bond in oxytocin. This enzyme, initially termed "post-proline cleaving enzyme," was later more broadly classified as prolyl endopeptidase.

To study this novel enzymatic activity, a simple and reliable assay was necessary. This need spurred the development of synthetic peptide substrates. The synthesis of N-benzyloxycarbonyl (Z) protected dipeptides was a common practice in peptide chemistry at the time. The choice of the Gly-Pro sequence was strategic, as the proline residue provided the target for the newly discovered enzyme, and the glycine residue offered a simple, non-bulky N-terminal neighbor. The benzyloxycarbonyl group served as a convenient N-terminal protecting group.

While a singular, definitive publication marking the very first synthesis of the Z-Gly-Pro dipeptide for this specific purpose is not readily apparent in the historical literature, its use as a foundational component of chromogenic and fluorogenic substrates emerged in the mid-to-late 1970s. The development of these substrates was a significant leap forward, allowing for continuous and sensitive monitoring of enzyme activity.

The chromogenic substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), was designed to release the yellow-colored p-nitroaniline upon enzymatic cleavage of the Pro-pNA bond, which can be quantified spectrophotometrically.[1][2] Similarly, the fluorogenic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage, enabling even more sensitive detection of enzyme activity. These tools were instrumental in the initial characterization of PEP and remain widely used today.[3]

Biochemical Properties and Enzyme Specificity

Z-Gly-Pro derivatives are primarily recognized and cleaved by a class of serine proteases known as prolyl peptidases. These enzymes share the common feature of cleaving peptide bonds involving a proline residue. However, the specificity of Z-Gly-Pro extends beyond a single enzyme, making it a valuable tool for the differential study of this enzyme class.

Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP)

PEP is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are generally shorter than 30 amino acids.[4][5] Z-Gly-Pro-pNA and Z-Gly-Pro-AMC are considered classic substrates for PEP, and a vast body of literature has utilized these tools to characterize its activity from various biological sources.[1][6][7][8]

Dipeptidyl Peptidase IV (DPP-IV / CD26)

DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[6][9] It plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[9] While the core substrate for DPP-IV is often represented as H-Gly-Pro-pNA (without the N-terminal 'Z' group), Z-Gly-Pro-pNA can also be cleaved by DPP-IV, albeit with different kinetics compared to PEP.[10][11][12] This cross-reactivity is an important consideration in experimental design.

Fibroblast Activation Protein (FAP)

FAP is a cell-surface serine protease that is highly expressed in the stroma of many epithelial cancers and in areas of tissue remodeling.[13][14] It shares structural and functional similarities with DPP-IV and can also cleave Z-Gly-Pro-AMC.[13][14] The ability to differentiate FAP activity from that of PEP is a key challenge that can be addressed through the use of specific inhibitors.

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of Z-Gly-Pro derivatives by PEP, DPP-IV, and FAP from various sources. These values can vary depending on the specific enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters for Prolyl Endopeptidase (PEP) with Z-Gly-Pro Derivatives

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Aeromonas punctata (recombinant) | Z-Gly-Pro-pNA | 810 | 505 | 6.23 x 105 | [7][15] |

| Flavobacterium meningosepticum | Z-Gly-Pro-pNA | - | - | - | [16] |

| Porcine Brain | Z-Gly-Pro-MCA | 25 | - | - | [17] |

| Bovine Serum | Z-Gly-Pro-MCA | 54 | - | - | [18] |

| Sphingomonas capsulata | Suc-Ala-Pro-pNA | - | - | - | [19] |

| Myxococcus xanthus | Suc-Ala-Pro-pNA | - | - | - | [19] |

Table 2: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Gly-Pro Derivatives

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Porcine Kidney | Gly-Pro-pNA | 691.9 (LC-MS) | - | - | [11] |

| Porcine Kidney | Gly-Pro-pNA | 265.5 (Chromatography) | - | - | [11] |

| Human (recombinant) | Gly-Pro-pNA | - | - | - | [10] |

| Porcine Serum | Gly-Pro-AMC | 4.578 | - | - | [20] |

Table 3: Kinetic Parameters for Fibroblast Activation Protein (FAP) with Gly-Pro Derivatives

| Enzyme Source | Substrate | Km (µM) | IC50 (nM) of Inhibitor | Reference(s) |

| Human (recombinant) | Z-Gly-Pro-AMC | - | - | [13][14] |

| Human (recombinant) | Suc-Gly-Pro-AMC | 8.33 | - | [5] |

| Human (recombinant) | Ac-Gly-boroPro (inhibitor) | - | 23 | [21] |

Note: A direct comparison of kinetic values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Z-Gly-Pro-pNA and for conducting enzyme activity assays using both chromogenic and fluorogenic substrates.

Synthesis of Z-Gly-Pro-pNA

The synthesis of Z-Gly-Pro-pNA can be achieved through standard peptide coupling techniques. A general protocol is outlined below:

Materials:

-

Z-Gly-OH (N-Benzyloxycarbonyl-glycine)

-

H-Pro-pNA (L-Proline-p-nitroanilide)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Dichloromethane (DCM) or other suitable solvent

-

Triethylamine (TEA) or other base

Procedure:

-

Activation of Z-Gly-OH: Dissolve Z-Gly-OH and NHS in DCM. Cool the solution in an ice bath and add DCC. Stir the reaction for several hours to form the Z-Gly-OSu active ester.

-

Coupling Reaction: In a separate flask, dissolve H-Pro-pNA in DCM and add TEA. Slowly add the filtered solution of the Z-Gly-OSu active ester to the H-Pro-pNA solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Z-Gly-Pro-pNA.

-

Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Prolyl Endopeptidase (PEP) Activity Assay using Z-Gly-Pro-pNA

This protocol describes a typical kinetic assay in a 96-well plate format.[1][8][22]

Materials:

-

Purified or partially purified PEP

-

Z-Gly-Pro-pNA stock solution (e.g., 10 mM in DMSO)[9]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm[6]

Procedure:

-

Reagent Preparation:

-